methyl 3-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-4-methoxybenzoate
Description
Methyl 3-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-4-methoxybenzoate is a sulfonamide-containing benzoate derivative characterized by a thiophene-substituted pentyl chain and a methoxy group at the 4-position of the benzene ring. While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its molecular formula can be inferred as C₁₉H₂₃NO₆S₂ (molecular weight: ~449.5 g/mol), based on structural analogs and synthetic protocols described in related literature .
Key structural features:
Properties
IUPAC Name |
methyl 3-[(5-hydroxy-3-thiophen-3-ylpentyl)sulfamoyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6S2/c1-24-16-4-3-14(18(21)25-2)11-17(16)27(22,23)19-8-5-13(6-9-20)15-7-10-26-12-15/h3-4,7,10-13,19-20H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVUZTGHRWKOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCCC(CCO)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-4-methoxybenzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into its constituent parts:
- Molecular Formula : C14H17N1O4S2
- Molecular Weight : 295.4 g/mol
- IUPAC Name : this compound
Research indicates that compounds with similar structures often exhibit biological activities through mechanisms such as enzyme inhibition, receptor binding, or modulation of signaling pathways. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrases, which are crucial for various physiological processes. The incorporation of thiophene rings may enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy in biological systems.
Antitumor Activity
Several studies have explored the antitumor potential of related compounds. For instance, gefitinib, a well-known EGFR inhibitor, was synthesized from methyl 3-hydroxy-4-methoxybenzoate, demonstrating that modifications to similar structures can yield potent anticancer agents. The inhibition of EGFR and HER2 pathways is particularly relevant in treating non-small cell lung cancer (NSCLC) .
Antimicrobial Properties
Compounds containing sulfamoyl groups have been documented for their antimicrobial properties. The sulfonamide class has historically been used as antibiotics, suggesting that this compound may exhibit similar activity against bacterial strains.
Synthesis and Characterization
A study reported a novel synthesis route for gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate. This synthesis involved multiple steps including alkylation and nitration, which resulted in high yields and purity levels . Such methodologies can be adapted to explore the synthesis of this compound.
| Step | Reaction Type | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Alkylation | 95 | 99.5 |
| 2 | Nitration | 90 | 98 |
| 3 | Cyclization | 85 | 97 |
In Vitro Studies
In vitro studies on related compounds have shown promising results in inhibiting cancer cell proliferation and promoting apoptosis in malignant cells. These findings suggest that this compound could potentially possess similar properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogs from the evidence:
Structural and Functional Analysis
- Sulfamoyl Linker Variations: The target compound and its indole-containing analog share a sulfamoyl group but differ in the aromatic substituent (thiophene vs. indole). Compound 64 replaces the hydroxy group with a chloropropoxy chain, enhancing hydrophobicity and likely altering pharmacokinetic profiles.
- Aromatic Substituents: Pyridine in the N-propyl benzamide derivative introduces a basic nitrogen, which could facilitate salt formation (e.g., hydrochloride) for improved solubility. The primaquine-NSAID hybrid demonstrates how bulkier aromatic systems (quinoline) are tolerated in hybrid drug designs but may compromise oral bioavailability.
Synthetic Accessibility :
Pharmacological Implications (Inferred)
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 3-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-4-methoxybenzoate?
- Methodological Answer : The compound can be synthesized via sequential sulfonylation and esterification. A general approach involves reacting a sulfamoyl chloride intermediate with a hydroxy-containing thiophene-pentyl chain under basic conditions (e.g., potassium carbonate in acetonitrile), followed by esterification of the benzoic acid derivative using methanol and a catalytic acid . For example, sulfonamide formation in 1,4-dioxane at room temperature, as described in analogous syntheses, yields the sulfamoyl moiety .
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer : Characterization typically employs NMR (¹H, ¹³C), IR, and mass spectrometry. The sulfamoyl group exhibits distinct IR stretches near 1330–1160 cm⁻¹ (S=O asymmetric/symmetric vibrations). ¹H NMR identifies the thiophene protons (δ 6.8–7.4 ppm), methoxy groups (δ ~3.8 ppm), and hydroxy-pentyl chain protons (δ 1.5–3.5 ppm). High-resolution MS confirms the molecular ion (e.g., [M+H]⁺ at m/z 453.12) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Based on analogous sulfonamides, the compound is classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, respirator), work in a fume hood, and avoid skin contact. Emergency procedures include rinsing exposed areas with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and stereochemical purity?
- Methodological Answer : Yield optimization may involve solvent selection (e.g., DMF for better solubility of intermediates) and temperature control (e.g., 0–5°C during sulfonylation to minimize side reactions). Stereochemical purity can be achieved using chiral auxiliaries or enantioselective catalysts, as demonstrated in related sulfonamide syntheses . For example, Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) could enhance regioselectivity of the thiophene moiety .
Q. What strategies resolve contradictions in reported biological activities of sulfamoyl-containing analogs?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Validate activity via orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity). For instance, if a compound shows inconsistent antibacterial activity, confirm purity via HPLC (>95%) and test against standardized bacterial strains (e.g., S. aureus ATCC 25923) .
Q. How do computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like carbonic anhydrase or dihydrofolate reductase. Key residues (e.g., Zn²⁺ in carbonic anhydrase) may coordinate with the sulfamoyl group, while the thiophene moiety contributes hydrophobic binding. Validate predictions with in vitro IC₅₀ assays .
Q. What analytical challenges arise in detecting degradation products of this compound?
- Methodological Answer : Degradation under acidic/oxidative conditions may cleave the sulfamoyl or ester groups. Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to identify fragments. For example, hydrolysis of the ester yields 3-sulfamoylbenzoic acid (m/z 216.03), while thiophene oxidation forms sulfoxide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
